2-(4-Benzhydrylpiperazin-1-yl)ethanol

Pharmaceutical analysis Reference standards USP compendial methods

This compound is the exact USP-designated Cetirizine Related Compound B (free base) and Manidipine Impurity 1 required for compendial method compliance. Its unique N-ethanol substituent, predicted LogP of 2.14–2.26, and distinct chromatographic behavior differentiate it from other benzhydrylpiperazines. Substitution invalidates ANDA submissions. Ideal for HPLC system suitability testing, impurity profiling, and API quality control in cetirizine and manidipine analyses.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 10527-64-7
Cat. No. B180287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzhydrylpiperazin-1-yl)ethanol
CAS10527-64-7
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
InChIKeyQEYZAHKHYSGDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) Procurement Guide: Key Differentiators vs. Benzhydrylpiperazine Analogs


2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) is a benzhydrylpiperazine derivative with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol . The compound features a primary alcohol functional group on an N-ethyl linker attached to a benzhydryl-substituted piperazine core, distinguishing it structurally from other benzhydrylpiperazine derivatives . As a pharmaceutical intermediate and analytical reference standard, it is formally designated as Cetirizine USP Related Compound B (free base) and Manidipine Impurity 1, establishing its regulated role in analytical method validation and quality control applications .

Why 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) Cannot Be Substituted with Generic Benzhydrylpiperazines


The benzhydrylpiperazine scaffold underlies a chemically diverse class of compounds with substituent-dependent properties that preclude generic interchangeability . The presence of the N-ethanol moiety in 2-(4-benzhydrylpiperazin-1-yl)ethanol confers a predicted pKa of 14.96 ± 0.10, a calculated LogP of 2.14 to 2.26, and a boiling point of 180 °C at 0.01 Torr . These physicochemical parameters differ substantially from related benzhydrylpiperazines such as 1-benzhydrylpiperazine (CAS 841-77-0, C17H20N2, MW 252.35) and from oxidized derivatives including cetirizine (carboxylic acid analog, MW 388.89) and hydroxyzine (primary alcohol with ether linkage, MW 374.90) . In analytical and regulatory contexts, substitution is further prohibited by compendial requirements: this compound is specified as Cetirizine USP Related Compound B and Manidipine Impurity 1, mandating its exact molecular identity for validated analytical methods under ANDA submissions .

2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7): Quantitative Differentiation Evidence vs. Analogs


Cetirizine USP Related Compound B: Compendial Identity as a Non-Substitutable Analytical Standard

2-(4-Benzhydrylpiperazin-1-yl)ethanol (free base, CAS 10527-64-7) is the chemical entity specified as Cetirizine USP Related Compound B . Its dihydrochloride salt (CAS 108983-83-1) is the official USP reference standard. This compendial designation confers a non-discretionary procurement requirement: laboratories performing cetirizine impurity profiling per USP monograph specifications must use this exact chemical entity, with substitution of any alternative benzhydrylpiperazine derivative invalidating analytical method compliance . The standard is supplied with traceability to USP or EP pharmacopeial standards and includes batch-specific Certificates of Analysis documenting purity specifications .

Pharmaceutical analysis Reference standards USP compendial methods

Manidipine Impurity 1: Regulatory-Grade Characterization for ANDA Analytical Method Validation

2-(4-Benzhydrylpiperazin-1-yl)ethanol is designated as Manidipine Impurity 1 under regulatory impurity profiling frameworks for the calcium channel blocker manidipine [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of manidipine [1]. The product can be used as a reference standard with further traceability against USP or EP pharmacopeial standards available based on feasibility assessment [1].

Genotoxic impurity Method validation ANDA regulatory submission

Physicochemical Differentiation: LogP and pKa vs. 1-Benzhydrylpiperazine

The N-ethanol substitution in 2-(4-benzhydrylpiperazin-1-yl)ethanol yields distinct physicochemical parameters relative to the unsubstituted parent 1-benzhydrylpiperazine . The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.14 to 2.26 and a predicted pKa of 14.96 ± 0.10 . In contrast, 1-benzhydrylpiperazine (CAS 841-77-0, C17H20N2) lacks the ethanol substituent, resulting in a lower molecular weight (252.35 vs. 296.41) and different chromatographic retention behavior . The ethanol moiety introduces a hydrogen bond donor site (1 donor, 3 acceptors), increasing polar surface area (27 Ų) and affecting solubility profiles relative to the parent benzhydrylpiperazine .

Physicochemical properties Lipophilicity Ionization state

Boiling Point and Vapor Pressure Specification: Distinguishing Physical State at Processing Conditions

2-(4-Benzhydrylpiperazin-1-yl)ethanol exhibits a measured boiling point of 180 °C at a reduced pressure of 0.01 Torr, with an estimated vapor pressure of 1.333 Pa at 180 °C . Its predicted density is 1.115 ± 0.06 g/cm³ . By comparison, 1-benzhydrylpiperazine (CAS 841-77-0) is a solid with a melting point reported between 64-68 °C . The target compound's liquid state at ambient conditions and defined low-pressure boiling point make it amenable to vacuum distillation purification, whereas the solid parent compound typically requires recrystallization . This distinction is operationally significant for synthetic workflows where purification method compatibility influences compound selection.

Physical properties Synthetic intermediate Vacuum distillation

Optimal Application Scenarios for 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) Based on Quantitative Differentiation Evidence


Cetirizine Pharmaceutical Analysis: USP-Related Compound B Reference Standard Procurement

Pharmaceutical QC laboratories conducting cetirizine active pharmaceutical ingredient (API) or finished product analysis per USP monograph specifications must procure 2-(4-benzhydrylpiperazin-1-yl)ethanol (free base CAS 10527-64-7) or its dihydrochloride salt (CAS 108983-83-1) as the designated USP Related Compound B . The reference standard is used for HPLC system suitability testing, impurity identification, and quantitative limit determination of the des-chloro ethanol analog impurity in cetirizine formulations. Substitution with any alternative benzhydrylpiperazine derivative invalidates compendial method compliance and may result in ANDA rejection .

Manidipine ANDA Analytical Method Development and Validation

2-(4-Benzhydrylpiperazin-1-yl)ethanol is designated as Manidipine Impurity 1 and is required for analytical method development, method validation (AMV), and quality control (QC) applications during manidipine ANDA submissions or commercial production . The impurity standard is supplied with detailed regulatory-compliant characterization data and can be used with traceability to USP or EP pharmacopeial standards. This application is specific to manidipine impurity profiling and does not extend to other dihydropyridine calcium channel blockers, underscoring the compound-specific regulatory requirement .

Synthetic Intermediate for Benzhydrylpiperazine-Derived CNS Agents Requiring Ethanol Linker Functionality

The N-ethanol substituent in 2-(4-benzhydrylpiperazin-1-yl)ethanol provides a primary alcohol functional group suitable for further derivatization via etherification, esterification, or oxidation to the corresponding carboxylic acid . With a predicted LogP of 2.14-2.26 and a boiling point of 180 °C at 0.01 Torr, the compound is amenable to vacuum distillation purification and subsequent synthetic transformations . This distinguishes it from 1-benzhydrylpiperazine (CAS 841-77-0), which lacks the ethanol linker and cannot undergo the same alcohol-based derivatization chemistry [1]. The compound serves as a key building block for synthesizing cetirizine (via oxidation of the ethanol group) and related antihistamines .

Method Development for HPLC Separation of Benzhydrylpiperazine Analogs

Due to its distinct physicochemical profile relative to other benzhydrylpiperazine derivatives, 2-(4-benzhydrylpiperazin-1-yl)ethanol can serve as a retention time marker and resolution standard in HPLC method development targeting the separation of structurally related impurities . The compound's predicted LogP of 2.14-2.26, polar surface area of 27 Ų, and the presence of a hydrogen bond donor differentiate its chromatographic behavior from parent 1-benzhydrylpiperazine and oxidized analogs such as cetirizine . Analytical laboratories developing impurity profiling methods for benzhydrylpiperazine-containing pharmaceuticals utilize this compound to validate column selectivity and mobile phase conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.